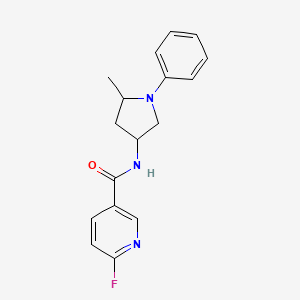

6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide

Description

6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide is a fluorinated pyridine carboxamide derivative characterized by a pyridine core substituted with a fluorine atom at the 6-position and a carboxamide group at the 3-position. The carboxamide moiety is linked to a 5-methyl-1-phenylpyrrolidin-3-yl group, introducing stereochemical and structural complexity.

Properties

IUPAC Name |

6-fluoro-N-(5-methyl-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O/c1-12-9-14(11-21(12)15-5-3-2-4-6-15)20-17(22)13-7-8-16(18)19-10-13/h2-8,10,12,14H,9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDILJBJNHOLLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C2=CC=CC=C2)NC(=O)C3=CN=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of appropriate amines with ketones or aldehydes, followed by cyclization.

Coupling of the Pyridine and Pyrrolidine Rings: The final step involves coupling the fluorinated pyridine ring with the pyrrolidine ring using amide bond formation reactions, typically employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products Formed

Scientific Research Applications

6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its ability to interact with biological targets and exhibit therapeutic effects.

Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets . The exact pathways and molecular targets involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide with structurally or functionally analogous compounds, based on substituents, biological activity, and applications:

Key Findings:

Structural Diversity: The fluorine atom in the target compound and [18F]MEL050 enhances metabolic stability and bioavailability, a common strategy in radiopharmaceuticals and small-molecule drugs .

Biological Activity: Diagnostic vs. Agrochemical Relevance: Indane-substituted pyridine carboxamides (e.g., A.3.36) highlight the role of bulky aromatic groups in agrochemical activity, contrasting with the target compound’s pyrrolidine-phenyl motif .

Synthetic and Analytical Considerations :

- The synthesis of complex pyridine carboxamides often employs coupling reactions (e.g., HATU-mediated amidation) and LC/MS for purity validation, as seen in related furopyridine carboxamide derivatives .

Biological Activity

6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide is a synthetic organic compound notable for its complex structure, which includes a fluorinated pyridine core and a pyrrolidine ring. This unique configuration is believed to confer significant biological activity, particularly in the context of medicinal chemistry. The compound's potential therapeutic applications primarily stem from its interactions with various molecular targets, including enzymes and receptors involved in critical biochemical pathways.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C15H18FN3O

- Molecular Weight : 273.33 g/mol

- Key Functional Groups : Fluorine atom, carboxamide group, pyridine ring, and pyrrolidine ring.

Research indicates that this compound may function as a kinase inhibitor , potentially modulating pathways relevant to cancer and other diseases. The binding affinity for specific kinases suggests that this compound could effectively inhibit enzymatic activity involved in tumor growth and progression.

Interaction Studies

Preliminary studies have demonstrated promising binding affinities for certain kinases. Techniques such as X-ray crystallography and surface plasmon resonance are being employed to elucidate the binding mechanisms and optimize the structure–activity relationships (SAR) of this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)-6-pyridazine-3-carboxamide | Contains a pyridazine core | Different heterocyclic structure may alter pharmacological profile |

| N-Ethyl-N-(2-hydroxyethyl)-6-fluoropyridazine | Hydroxyethyl group substitution | Potentially different solubility and reactivity |

| 5-Methyl-N-(1-benzylpyrrolidin-3-YL)-pyrimidine | Pyrimidine instead of pyridine | Variation in biological target interactions |

This comparison highlights the distinctiveness of this compound, particularly its combination of structural features that may enhance stability and selectivity in biological interactions.

In Vitro Studies

In vitro studies have shown that compounds similar to this compound exhibit significant inhibition of PI3K pathways, which are crucial in cancer biology. For instance, related compounds have demonstrated IC50 values in the low nanomolar range against specific cancer cell lines, indicating high potency .

In Vivo Efficacy

Preclinical models have been utilized to assess the efficacy of related compounds in vivo. One study highlighted that a structurally similar compound showed profound pharmacodynamic modulation of AKT phosphorylation in mouse xenograft models after oral administration. This suggests potential therapeutic benefits in targeting kinase pathways involved in tumor growth .

Q & A

Basic Research Question

- 1H/13C NMR: Assign peaks for the pyridine ring (δ 8.2–8.6 ppm for H-2/H-4), fluorinated carbon (δ 160–165 ppm in 13C), and pyrrolidine protons (δ 1.8–3.5 ppm) .

- HRMS: Confirm molecular ion [M+H]+ at m/z 356.1632 (calculated) with <2 ppm error .

- HPLC-PDA: Purity assessment using C18 columns (90:10 acetonitrile/water + 0.1% TFA) with retention time ~8.2 minutes .

How does the compound’s stereochemistry influence its biological activity, and how can enantiomeric purity be ensured?

Advanced Research Question

- Chiral Centers: The pyrrolidine ring’s 3-position may have R/S configurations affecting target binding (e.g., kinase inhibition).

- Chiral HPLC: Use columns like Chiralpak IG-3 with hexane:isopropanol (80:20) to resolve enantiomers (α > 1.2) .

- Stereoselective Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation to achieve >98% ee .

What computational methods predict the compound’s binding affinity to biological targets?

Advanced Research Question

- Molecular Docking (AutoDock Vina): Simulate interactions with kinases (e.g., JAK2 or EGFR) using crystal structures (PDB IDs: 4U6J, 6JX3). Focus on hydrogen bonds between the carboxamide and kinase hinge region .

- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns; RMSD <2 Å indicates stable binding .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

- Orthogonal Assays: Validate kinase inhibition using both fluorescence polarization (IC50) and Western blotting (phosphorylation reduction) .

- Meta-analysis: Compare datasets with standardized protocols (e.g., ATP concentration fixed at 1 mM) to isolate experimental variables .

What strategies improve solubility and bioavailability for in vivo studies?

Basic Research Question

- Salt Formation: Hydrochloride salts increase aqueous solubility (from 0.5 mg/mL to >5 mg/mL) .

- Nanoparticle Formulation: Use PLGA-PEG carriers (size: 150–200 nm) for sustained release in pharmacokinetic studies .

How does the fluoropyridine moiety influence metabolic stability?

Advanced Research Question

- CYP450 Metabolism: Fluorine reduces oxidation at the pyridine ring (confirmed via LC-MS/MS metabolite profiling).

- Microsomal Assays: Half-life (t1/2) increases from 2.1 hours (non-fluorinated analog) to 4.8 hours .

What are the best practices for storing and handling this compound to prevent degradation?

Basic Research Question

- Storage: -20°C under argon in amber vials; desiccants (silica gel) prevent hydrolysis of the amide bond .

- Handling: Use gloveboxes for air-sensitive steps (e.g., fluorination) to avoid moisture-induced side reactions .

How can researchers leverage high-throughput screening (HTS) to identify synergistic drug combinations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.